molecular formula C10H7NOS B15351254 5H-pyrano[2,3-e][1,3]benzothiazole CAS No. 42315-99-1

5H-pyrano[2,3-e][1,3]benzothiazole

Cat. No.: B15351254
CAS No.: 42315-99-1
M. Wt: 189.24 g/mol
InChI Key: VXTNXFQQCLAEEK-UHFFFAOYSA-N
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Description

5H-Pyrano[2,3-e][1,3]benzothiazole is a heterocyclic organic compound characterized by a fused pyrano and benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrano[2,3-e][1,3]benzothiazole typically involves cyclization reactions[_{{{CITATION{{{2{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 .... One common method is the cyclization of appropriate precursors using reagents such as hydrazine hydrate (NH2NH2·H2O) under specific reaction conditions[{{{CITATION{{{2{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 .... This process can yield the desired compound with good efficiency[{{{CITATION{{{_2{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in achieving efficient production.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can lead to various products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can yield reduced forms of the compound.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has focused on its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 5H-pyrano[2,3-e][1,3]benzothiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

5H-pyrano[2,3-e][1,3]benzothiazole is structurally similar to other heterocyclic compounds such as benzothiazoles, pyranos, and their derivatives. its unique fused ring system sets it apart, offering distinct chemical and biological properties. Some similar compounds include:

  • Benzothiazole

  • Pyran

  • Benzo[b]pyrano[2,3-e][1,4]thiazole

These compounds share common structural elements but differ in their specific arrangements and substituents, leading to variations in their reactivity and applications.

Properties

CAS No.

42315-99-1

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

5H-pyrano[2,3-e][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-3-4-8-9(11-6-13-8)10(7)12-5-1/h1-2,4-6H,3H2

InChI Key

VXTNXFQQCLAEEK-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=C3C1=CC=CO3)N=CS2

Origin of Product

United States

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